molecular formula C11H25ClN2O3S B1389609 4-(3-Diethylamino-propylamino)-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol hydrochloride CAS No. 1185298-91-2

4-(3-Diethylamino-propylamino)-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol hydrochloride

Cat. No. B1389609
CAS RN: 1185298-91-2
M. Wt: 300.85 g/mol
InChI Key: UBLTXHMIKRDMJM-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 3-(Diethylamino)propylamine . 3-(Diethylamino)propylamine is a diamine used in the preparation of some surfactants .


Synthesis Analysis

3-(Diethylamino)propylamine is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields 3-(Diethylamino)propylamine .


Molecular Structure Analysis

The molecular structure of 3-(Diethylamino)propylamine, a related compound, is (C2H5)2N(CH2)3NH2 .


Chemical Reactions Analysis

3-(Dimethylamino)-1-propylamine has been found to be effective in anomeric deacylation reactions giving 1-O deprotected sugars in high yield as precursors for the formation of imidate glycosyl donors .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Diethylamino)propylamine include a boiling point of 132.1 °C, a density of 812 mg/mL, and a refractive index (nD) of 1.435–1.436 .

Mechanism of Action

While the mechanism of action for the specific compound you mentioned is not available, 3-(Diethylamino)propylamine has been identified as a viable alternative to piperidine for Fmoc removal .

Safety and Hazards

3-(Diethylamino)propylamine is considered hazardous. It is flammable, harmful if swallowed or in contact with skin, and may cause an allergic skin reaction .

Future Directions

While specific future directions for the compound you mentioned are not available, 3-(Diethylamino)propylamine is being studied for its potential uses in the production of pharmaceutical grade peptides .

properties

IUPAC Name

4-[3-(diethylamino)propylamino]-1,1-dioxothiolan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O3S.ClH/c1-3-13(4-2)7-5-6-12-10-8-17(15,16)9-11(10)14;/h10-12,14H,3-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLTXHMIKRDMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC1CS(=O)(=O)CC1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-Diethylamino-propylamino)-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol hydrochloride
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4-(3-Diethylamino-propylamino)-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol hydrochloride
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4-(3-Diethylamino-propylamino)-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol hydrochloride
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4-(3-Diethylamino-propylamino)-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol hydrochloride
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4-(3-Diethylamino-propylamino)-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol hydrochloride
Reactant of Route 6
4-(3-Diethylamino-propylamino)-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol hydrochloride

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